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FINESSE Study Cohort Analysis & Results

Cohort 3: FGFR1
Cohort 2: FGFR1

Feature Cohort 1: FGFR1 Amplified nonamp, 11q13
nonamp, 1113 amp

nonamp
Patient HR+/HER2- MBC with FGFR1 HR+/HER2- MBC; HR+/HER2- MBC;
Population amplification [1] FGFR1 not amplified,  neither FGFR1 nor

but 11913 amplified 11913 amplified [1]
[1]

Primary 19% (95% ClI, 9%-35%) [1] 0% (95% ClI, 15% (95% ClI,
Endpoint: 0%-18%) [1] 6%-34%) [1]
Overall

Response Rate

(ORR)

Key Exploratory ORR higher with high FGFR1 Not applicable Not applicable
Biomarker CNV (24): 22% vs 9% without [1].

Findings ORR in FGFR1-high (IHC H-

score 250): 25% vs 8% in low [1]
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Cohort 3: FGFR1
Cohort 2: FGFR1

Feature Cohort 1: FGFR1 Amplified nonamp, 11q13
nonamp, 11q13 amp

nonamp
Most Frequent Hypertension (87%), Hypertension (87%), Hypertension (87%),
Adverse Events  Hypothyroidism (45%), Nausea Hypothyroidism Hypothyroidism
(All Cohorts) (33%), Proteinuria (32%) [1] (45%), Nausea (45%), Nausea
(33%), Proteinuria (33%), Proteinuria
(32%) [1] (32%) [1]
Key Met pre-specified endpoint for Prespecified primary Prespecified primary
Conclusions activity; patients with high FGFR1  endpoint not met [1] endpoint not met [1]

amplification/expression may
derive greater benefit [1]

Experimental Protocol Overview

For researchers, the key methodological details of the FINESSE trial are as follows:

e Study Design: The FINESSE trial was a multicenter, open-label, phase Il study with three cohorts
defined by the molecular status of the tumor [1] [2]. It utilized a Simon's two-stage design: if 2 or
more patients responded among the first 21 in a cohort, 20 additional patients would be enrolled [1].

e Patient Population: Enrolled patients had HR+/HER2- metastatic breast cancer. Key inclusion
criteria included an Eastern Cooperative Oncology Group Performance Status of <2, and at least one
prior line of anticancer therapy, but no more than two prior lines of chemotherapy [1].

¢ Intervention: Patients received oral lucitanib at a dose of 10 mg daily [2].

e Primary Endpoint: The primary endpoint was Objective Response Rate (ORR) assessed by
RECIST 1.1 criteria [1].

e Biomarker Analysis: FGFR1 copy-number variation (CNV) was determined by FISH and droplet
digital PCR, while FGFR1 protein expression was determined by immunohistochemistry (IHC) [1].

Mechanism of Action & Toxicity Context

Lucitanib is a targeted agent that functions as an inhibitor of angiogenesis and fibroblast growth factor
receptor (FGFR) proteins [2]. Its multi-targeted mechanism contributes to both its efficacy and its toxicity

profile.
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Lucitanib Inkibits Receptor Tyrosine Kinases
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Figure: Lucitanib's mechanism of action involves inhibiting VEGFR, FGFR, and PDGFR pathways. VEGFR
inhibition drives anti-angiogenic effects and is a primary cause of hypertension, while FGFR inhibition is

linked to antitumor activity, particularly in FGFR1-amplified cancers.

The pronounced hypertension observed with lucitanib is a class-effect toxicity for VEGF-signaling
pathway inhibitors [3]. These agents cause endothelial dysfunction, a decrease in nitric oxide synthase, and

capillary rarefaction, leading to increased peripheral resistance and elevated blood pressure [3].

Interpretation for Drug Development

The FINESSE study highlights critical considerations for future drug development:

e Biomarker-Driven Patient Selection: The exploratory analysis strongly suggests that the clinical
benefit of lucitanib is concentrated in a molecularly defined subset of patients. Future development
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should focus on patients with high FGFR1 amplification (CNV 24) or high protein expression
(IHC H-score 250), who showed a more robust response (ORR of 22-25%) [1].

¢ Toxicity Management is Paramount: The high rate of hypertension (87%) and other toxicities
contributed to the drug's limited tolerability and the trial's premature termination [1] [2]. Any future
studies must incorporate proactive monitoring and aggressive management of hypertension,
potentially involving a cardio-oncology or "onco-hypertension” model of care [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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